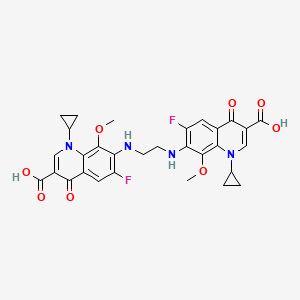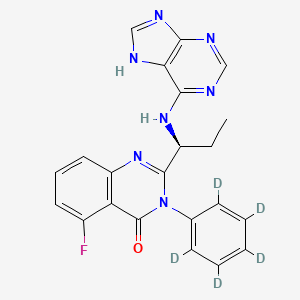
Gatifloxacin-Dimer 4
Übersicht
Beschreibung
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid is a synthesized dimer analogue of gatifloxacin, which is an antibacterial agent belonging to the fourth-generation fluoroquinolone family . Gatifloxacin is known for its broad-spectrum antibacterial activity and is used to treat various infections . The dimer form, 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid, has been studied for its potential enhanced antibacterial properties .
Wissenschaftliche Forschungsanwendungen
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
Target of Action
Gatifloxacin Dimer 4, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of Gatifloxacin Dimer 4 is achieved through the inhibition of its primary targets, DNA gyrase and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .
Pharmacokinetics
Gatifloxacin, the parent compound of Gatifloxacin Dimer 4, is known for its high oral bioavailability (96%), large volume of distribution, low protein binding, and broad tissue distribution . It is primarily excreted unchanged in the urine
Result of Action
The primary result of Gatifloxacin Dimer 4’s action is the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication, transcription, repair, and recombination, the compound prevents the bacteria from growing and multiplying .
Biochemische Analyse
Biochemical Properties
Gatifloxacin Dimer 4 plays a significant role in biochemical reactions, primarily through its interaction with bacterial enzymes. It inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin Dimer 4 prevents bacterial cell division and leads to cell death. The compound interacts with various biomolecules, including proteins and enzymes, to exert its antibacterial effects. The nature of these interactions involves the formation of stable complexes with the target enzymes, thereby inhibiting their activity.
Cellular Effects
Gatifloxacin Dimer 4 has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Gatifloxacin Dimer 4 can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, Gatifloxacin Dimer 4 can affect cellular metabolism by altering the activity of enzymes involved in metabolic processes.
Molecular Mechanism
The molecular mechanism of Gatifloxacin Dimer 4 involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. Gatifloxacin Dimer 4 stabilizes the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands and leading to the accumulation of double-strand breaks . This ultimately results in bacterial cell death. The compound’s ability to inhibit these enzymes is due to its high affinity for the enzyme-DNA complex, which is facilitated by specific binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gatifloxacin Dimer 4 have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that Gatifloxacin Dimer 4 can have lasting effects on cellular function, including persistent inhibition of bacterial growth and alterations in cellular metabolism . The stability and degradation of Gatifloxacin Dimer 4 are influenced by factors such as temperature, pH, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of Gatifloxacin Dimer 4 vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and treats infections. At higher doses, Gatifloxacin Dimer 4 can cause toxic or adverse effects, including gastrointestinal disturbances and central nervous system effects . Threshold effects have been observed, where the efficacy of the compound plateaus beyond a certain dosage, and further increases in dosage do not enhance its antibacterial activity.
Metabolic Pathways
Gatifloxacin Dimer 4 is involved in several metabolic pathways. It undergoes limited biotransformation in the body, with the majority of the compound being excreted unchanged in the urine . The primary metabolic pathway involves the formation of minor metabolites, such as ethylenediamine and methylethylenediamine, which are excreted in small amounts. The compound’s interaction with metabolic enzymes is minimal, and it does not significantly affect metabolic flux or metabolite levels.
Transport and Distribution
Gatifloxacin Dimer 4 is transported and distributed within cells and tissues through various mechanisms. It has a large volume of distribution and low protein binding, allowing it to penetrate tissues effectively . The compound is primarily excreted unchanged in the urine, indicating efficient renal clearance. Gatifloxacin Dimer 4 interacts with transporters and binding proteins to facilitate its distribution within the body. Its localization and accumulation in tissues are influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of Gatifloxacin Dimer 4 is crucial for its activity and function. The compound is known to localize in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV . In mammalian cells, Gatifloxacin Dimer 4 can localize to various cellular compartments, including the cytoplasm and mitochondria. The targeting signals and post-translational modifications that direct Gatifloxacin Dimer 4 to specific compartments are essential for its activity and function.
Vorbereitungsmethoden
The synthesis of 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid involves the formation of piperazine-linked fluoroquinolone dimers during the laboratory process for gatifloxacin . The synthetic route typically includes the following steps:
Formation of the Piperazine Linkage: The piperazine moiety is linked to the fluoroquinolone core through a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure the formation of the desired dimer.
Industrial production methods for 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid are not widely documented, but they likely follow similar principles as the laboratory synthesis, with scale-up considerations for larger batch production .
Analyse Chemischer Reaktionen
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative degradation, which is a common reaction for fluoroquinolones.
Reduction: Reduction reactions may also occur, although specific details for 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid are limited.
Substitution: Substitution reactions involving the piperazine moiety are possible, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically degradation products and process-related impurities .
Vergleich Mit ähnlichen Verbindungen
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid can be compared with other fluoroquinolone dimers and monomers:
Gatifloxacin: The monomeric form of the compound, which is widely used as an antibacterial agent.
Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial properties.
Sparfloxacin: A fluoroquinolone with a different spectrum of activity and pharmacokinetic profile.
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid is unique due to its dimeric structure, which may offer enhanced antibacterial activity compared to its monomeric counterparts .
Eigenschaften
IUPAC Name |
7-[2-[(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28F2N4O8/c1-43-27-21(19(31)9-15-23(27)35(13-3-4-13)11-17(25(15)37)29(39)40)33-7-8-34-22-20(32)10-16-24(28(22)44-2)36(14-5-6-14)12-18(26(16)38)30(41)42/h9-14,33-34H,3-8H2,1-2H3,(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYRMXJSFKUVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1NCCNC3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)F)C(=O)C(=CN2C6CC6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28F2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




